2-Amino-[1,1'-biphenyl]-3-carbonitrile
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Overview
Description
2-Amino-[1,1’-biphenyl]-3-carbonitrile is an organic compound with the molecular formula C13H10N2 It is a derivative of biphenyl, featuring an amino group at the 2-position and a nitrile group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-[1,1’-biphenyl]-3-carbonitrile typically involves a multi-step process. One common method includes the Suzuki coupling reaction between 2-bromo-1-nitrobenzene and phenylboronic acid to form 2-nitro-[1,1’-biphenyl]. This intermediate is then reduced to 2-amino-[1,1’-biphenyl], followed by a Sandmeyer reaction to introduce the nitrile group at the 3-position .
Industrial Production Methods
Industrial production methods for 2-Amino-[1,1’-biphenyl]-3-carbonitrile often involve similar synthetic routes but are optimized for large-scale production. These methods focus on maximizing yield and minimizing the use of hazardous reagents. For example, the use of palladium-catalyzed coupling reactions and efficient reduction techniques are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-Amino-[1,1’-biphenyl]-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated or nitrated biphenyl derivatives.
Scientific Research Applications
2-Amino-[1,1’-biphenyl]-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Mechanism of Action
The mechanism of action of 2-Amino-[1,1’-biphenyl]-3-carbonitrile in biological systems involves its interaction with specific molecular targets. For example, it has been studied as a selective inhibitor of the PKMYT1 kinase, which plays a role in cell cycle regulation. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting cell proliferation pathways .
Comparison with Similar Compounds
Similar Compounds
2-Amino-[1,1’-biphenyl]-3-carboxamide: Similar structure but with a carboxamide group instead of a nitrile group.
2-Amino-[1,1’-biphenyl]-4,4’-dicarboxylic acid: Contains carboxylic acid groups at the 4,4’-positions.
2-Amino-[1,1’-biphenyl]-3-carboxylic acid: Features a carboxylic acid group at the 3-position instead of a nitrile group
Uniqueness
2-Amino-[1,1’-biphenyl]-3-carbonitrile is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of both an amino and a nitrile group allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound in research and industrial applications .
Properties
Molecular Formula |
C13H10N2 |
---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
2-amino-3-phenylbenzonitrile |
InChI |
InChI=1S/C13H10N2/c14-9-11-7-4-8-12(13(11)15)10-5-2-1-3-6-10/h1-8H,15H2 |
InChI Key |
LPRPDNZXGBMWAK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC(=C2N)C#N |
Origin of Product |
United States |
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